molecular formula C31H36N2O6 B613619 Dde-D-Lys(Fmoc)-OH CAS No. 1301706-71-7

Dde-D-Lys(Fmoc)-OH

Cat. No. B613619
M. Wt: 532,64 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dde-D-Lys(Fmoc) is an orthogonally protected Lysine building block used for solid-phase peptide synthesis1.



Synthesis Analysis

Dde-D-Lys(Fmoc) is used in the process of solid-phase peptide synthesis1. However, the specific synthesis process isn’t detailed in the available resources.



Molecular Structure Analysis

The molecular structure of Dde-D-Lys(Fmoc) is represented as N-alpha-Dde-N-epsilon-Fmoc-D-lysine1. Unfortunately, a detailed molecular structure analysis isn’t available in the current resources.



Chemical Reactions Analysis

The specific chemical reactions involving Dde-D-Lys(Fmoc) aren’t detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of Dde-D-Lys(Fmoc) aren’t detailed in the available resources.


Scientific Research Applications

  • Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : Dde-D-Lys(Fmoc)-OH is used in the efficient, automated, and microwave-assisted Fmoc solid-phase synthesis of fluorescein-labelled peptides. This methodology provides a robust platform for preparing various fluorescently labelled glycopeptides, useful in biological evaluation (Kowalczyk et al., 2009).

  • Synthesis of Labeled Peptides : It is used in the synthesis of biotin-labeled peptides, beneficial for studies like peptide trafficking, binding studies, substrate specificity, and receptor cross-linking. The strategy utilizing Dde-D-Lys(Fmoc)-OH allows the incorporation of various labels, including fluorescein, dansyl groups, and fluorophores used in FRET (Bibbs et al., 2000).

  • Synthesis of Branched Phosphopeptides : In the synthesis of branched peptides, Dde-D-Lys(Fmoc)-OH is employed to introduce branch points that allow the proper orientation of ligands, particularly in targeting specific protein domains (Xu et al., 2004).

  • Synthesis of Peptide Nucleic Acid FRET Probes : This chemical is integral in designing orthogonally protected peptide nucleic acid (PNA) building blocks, enabling the post-synthetic attachment of reporter groups to PNAs for detecting target DNA sequences (Oquare & Taylor, 2008).

  • Development of Cancer Vaccines : It aids in the synthesis of fluorescently labelled glycopeptides, which are valuable as immunological probes in cancer vaccine development (Lee et al., 2010).

  • Synthesis of Polyamine Amino Acid Residues : Dde-D-Lys(Fmoc)-OH is used in the synthesis of polyamine-based amino acids, which are then incorporated into peptides for therapeutic applications, such as improving analgesia in neurotensin analogues (Zhang et al., 2009).

  • Synthesis of Multiple Antigen Peptides : It is employed in the synthesis of multiple antigen peptides (MAPs), which are effective immunogens and useful for antigen detection in assays like ELISA (Ahlborg, 1995).

Safety And Hazards

The safety and hazards associated with Dde-D-Lys(Fmoc) aren’t detailed in the available resources.


Future Directions

The future directions for the use of Dde-D-Lys(Fmoc) aren’t specified in the available resources.


properties

IUPAC Name

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGADLBSAXYSSH-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dde-D-Lys(Fmoc)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.